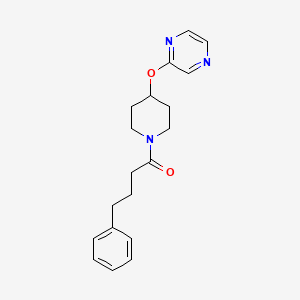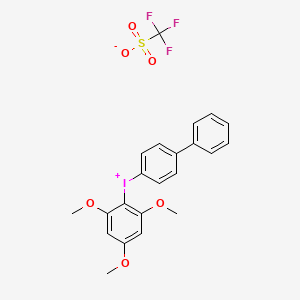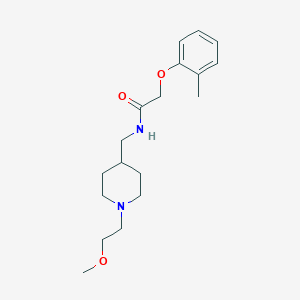
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one is a synthetic compound that features a piperidine ring, a pyrazine moiety, and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or through hydrogenation of pyridine derivatives.
Attachment of the Pyrazine Moiety: The pyrazine moiety can be introduced via nucleophilic substitution reactions where a pyrazine derivative reacts with a suitable leaving group on the piperidine ring.
Formation of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound shares the piperidine and phenyl groups but lacks the pyrazine moiety.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound features a piperazine ring and a pyridine moiety, differing from the pyrazine and piperidine structure.
Uniqueness
4-Phenyl-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)butan-1-one is unique due to the presence of the pyrazine moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-phenyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(8-4-7-16-5-2-1-3-6-16)22-13-9-17(10-14-22)24-18-15-20-11-12-21-18/h1-3,5-6,11-12,15,17H,4,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUSZNQPZDTJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide](/img/structure/B2953296.png)

![N-(4-cyanophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2953299.png)
![3-({[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}methyl)-1,2-benzoxazole](/img/structure/B2953300.png)

![4-hydrazinyl-N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2953303.png)
![1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione](/img/structure/B2953304.png)

![9-(4-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2953309.png)

![N-(1-cyanocyclohexyl)-2-{[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]amino}propanamide](/img/structure/B2953311.png)
![6-[(2-{[1,1'-Biphenyl]-2-yloxy}acetohydrazido)carbonyl]-2-chloropyridine-3-carboxamide](/img/structure/B2953312.png)
![4-Methyl-3-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2953314.png)
![2-[3-(4-methoxybenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2953316.png)
